6-Aminobicyclo[3.2.0]heptane-6-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminobicyclo[320]heptane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride typically involves the reaction of bicyclic intermediates with amine groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperature and pressure settings to ensure optimal results .
Major Products Formed
The major products formed from these reactions can vary depending on the specific reaction and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride include:
- 6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride
- 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride
Uniqueness
What sets 6-Aminobicyclo[3.2.0]heptane-6-carboxylic acid hydrochloride apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets and pathways. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
6-aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-2-1-3-6(5)8;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI Key |
JGEWSMYHIRWGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C2C1)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.